2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid
Overview
Description
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a dimethylamino group at the 2-position and a carboxylic acid group at the 6-position of the benzoxazole ring
Mechanism of Action
Target of Action
The primary targets of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- are key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The compound interacts with these targets, leading to a range of biological activities .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- has the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . The compound’s interactions with its targets can affect these pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
The result of the action of 6-Benzoxazolecarboxylic acid, 2-(dimethylamino)- is the modulation of its targets’ activity, leading to changes in the biochemical pathways they are involved in . This can result in a variety of molecular and cellular effects, depending on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with dimethylformamide dimethyl acetal (DMF-DMA) to form the benzoxazole ring, followed by carboxylation at the 6-position. The reaction conditions often include the use of a base such as sodium hydride (NaH) and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
2-(Dimethylamino)benzoxazole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
6-Carboxybenzoxazole: Lacks the dimethylamino group, altering its electronic properties and interactions.
Uniqueness: 2-(Dimethylamino)-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(dimethylamino)-1,3-benzoxazole-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12(2)10-11-7-4-3-6(9(13)14)5-8(7)15-10/h3-5H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDIQNDLLGCIHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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